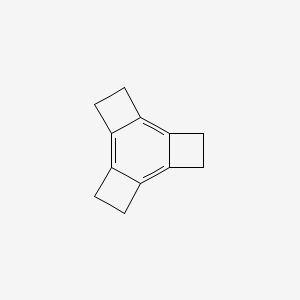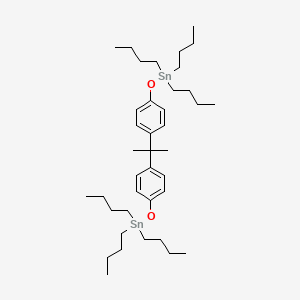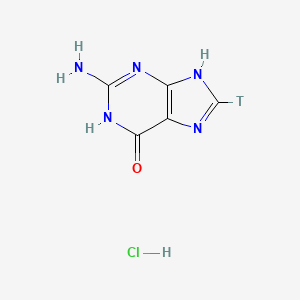![molecular formula C15H16O2 B13750660 [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has additional functional groups: a hydroxyl group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 4-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be appropriately substituted aryl halides and boronic acids .
Another method involves the Friedel-Crafts alkylation, where an alkyl group is introduced to the biphenyl core using an alkyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods like the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal . This method is advantageous for large-scale synthesis due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of halogens or nitro groups on the benzene rings.
Aplicaciones Científicas De Investigación
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound without additional functional groups.
[1,1-Biphenyl]-2-ol: Lacks the ethyl and methoxy groups.
[1,1-Biphenyl]-4-methoxy-: Lacks the hydroxyl and ethyl groups.
Uniqueness
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler biphenyl derivatives .
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-ethyl-3-methoxy-6-phenylphenol |
InChI |
InChI=1S/C15H16O2/c1-3-12-14(17-2)10-9-13(15(12)16)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
Clave InChI |
YCKIEIRCSYXGNE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


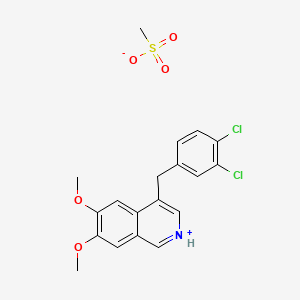
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
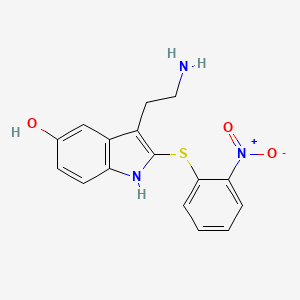

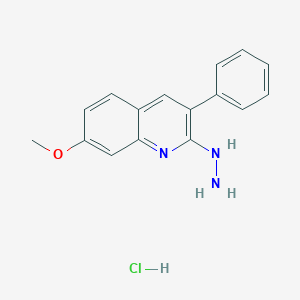

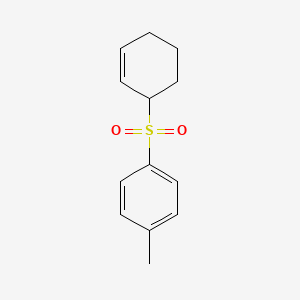
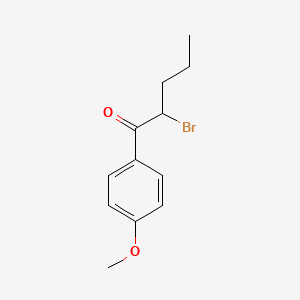
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
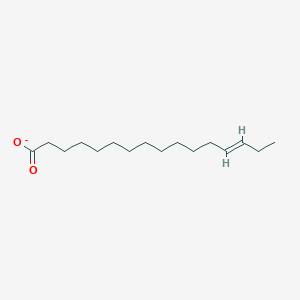
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
